Ethyl 4-(chloroacetyl)-phenylacetate

Catalog No.
S3058905
CAS No.
7706-78-7
M.F
C12H13ClO3
M. Wt
240.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(chloroacetyl)-phenylacetate

CAS Number

7706-78-7

Product Name

Ethyl 4-(chloroacetyl)-phenylacetate

IUPAC Name

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate

Molecular Formula

C12H13ClO3

Molecular Weight

240.68

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3

InChI Key

CDIIBXLDZABFRK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl

Solubility

not available

Organic Synthesis

Application Summary: This compound is instrumental in the synthesis of saturated five-membered thiazolidines and their derivatives, which are significant in medicinal chemistry due to their broad therapeutic activities.

Methods of Application: One-pot synthesis methods are employed to create ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, with reactions typically occurring at room temperature .

Results and Outcomes: The resulting thiazolidine derivatives exhibit a range of pharmacological properties such as anticancer, anticonvulsant, and anti-inflammatory activities, making them valuable for drug design and development .

Antioxidant Development

Application Summary: Ethyl 4-(chloroacetyl)-phenylacetate is used to derive new heterocycles with antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Methods of Application: The compound is reacted with various nucleophiles to construct antipyrinyl-thiazole hybrids, characterized by spectroscopic techniques and computational modeling studies .

Results and Outcomes: Some of the synthesized compounds have shown excellent antioxidant activity, with inhibition percentages reaching up to 85.74%, indicating their potential as effective antioxidants .

Biocatalysis

Application Summary: In biocatalysis, the compound serves as a precursor for the biosynthesis of pharmacologically valuable products, showcasing the integration of chemistry and biology.

Methods of Application: Enzymatic asymmetric synthesis is utilized to produce optically active derivatives, which are precursors for compounds like L-carnitine and GABOB .

Results and Outcomes: The enzymatic processes have been optimized to achieve high enantiomeric excess and yield, demonstrating the efficiency of biocatalysis in producing valuable pharmaceutical intermediates .

Ethyl 4-(chloroacetyl)-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It appears as a colorless to pale yellow liquid and is characterized by a distinctive aroma. This compound is primarily utilized as a solvent in organic synthesis, particularly within the pharmaceutical and pesticide industries. Its structure features a chloroacetyl group attached to a phenylacetate moiety, which contributes to its unique chemical properties and applications in various fields of research and industry .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, it can be hydrolyzed to yield 4-chlorophenylacetic acid and ethanol.
  • Reduction: This compound can be reduced using agents such as lithium aluminum hydride to form 4-chlorophenylethanol.
  • Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles in substitution reactions, altering the compound's reactivity and properties.

Research indicates that ethyl 4-(chloroacetyl)-phenylacetate exhibits notable biological activity, particularly in enzyme-catalyzed reactions. It serves as a substrate in biochemical assays, allowing scientists to study enzyme kinetics and mechanisms. Its unique structure may also contribute to interactions with specific biological targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of ethyl 4-(chloroacetyl)-phenylacetate typically involves the esterification of phenylacetic acid with ethyl chloroacetate, using an acidic catalyst to facilitate the reaction. This method allows for the efficient formation of the desired ester product while minimizing side reactions .

General Reaction Scheme

text
Phenylacetic Acid + Ethyl Chloroacetate → Ethyl 4-(Chloroacetyl)-Phenylacetate + HCl

Ethyl 4-(chloroacetyl)-phenylacetate has diverse applications across various sectors:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Functions as a key component in pesticide formulations.
  • Solvent: Employed in organic synthesis for dissolving various compounds.
  • Biochemical Research: Utilized in enzyme studies and biochemical assays .

Ethyl 4-(chloroacetyl)-phenylacetate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructure CharacteristicsUnique Aspects
Ethyl 3-chlorophenylacetateChlorine atom at the meta positionDifferent reactivity due to chlorine's position
Ethyl 2-chlorophenylacetateChlorine atom at the ortho positionDistinct chemical properties
4-Chlorobenzeneacetic acid ethyl esterRelated structure but lacks chloroacetyl groupDifferent applications in organic synthesis

The positioning of the chlorine atom in ethyl 4-(chloroacetyl)-phenylacetate significantly influences its chemical behavior and suitability for specific applications compared to its isomers .

The development of ethyl 4-(chloroacetyl)-phenylacetate is intertwined with the broader exploration of phenylacetic acid derivatives. Phenylacetic acid, first isolated in the 19th century, became a cornerstone in organic synthesis due to its aromatic and carboxylic acid functionalities. Early 20th-century research focused on esterifying phenylacetic acid to improve its reactivity and solubility. For instance, ethyl phenylacetate (CAS 101-97-3) emerged as a key intermediate, leveraging its honey-like odor for perfumery and its stability for further chemical modifications.

The introduction of halogenated groups, such as chloroacetyl, marked a pivotal shift in the mid-20th century. Chloroacetylation reactions, often employing sulfuryl chloride (SO₂Cl₂) or chloroacetyl chloride, enabled chemists to enhance electrophilicity at specific sites. Ethyl 4-(chloroacetyl)-phenylacetate likely evolved from these efforts, combining the ester’s stability with the chloroacetyl group’s reactivity. A comparative timeline of related compounds is provided below:

CompoundKey Development PeriodFunctional GroupsPrimary Use
Phenylacetic acid19th centuryCarboxylic acid, phenylPerfumery, penicillin synthesis
Ethyl phenylacetateEarly 20th centuryEster, phenylFragrance, synthetic intermediate
Ethyl 4-chloroacetoacetateLate 20th centuryEster, chloroacetylPharmaceutical intermediates
Ethyl 4-(chloroacetyl)-phenylacetate21st centuryEster, chloroacetyl, phenylCross-coupling reactions, drug design

Research Evolution and Literature Review

Recent studies have expanded the utility of ethyl 4-(chloroacetyl)-phenylacetate in multidisciplinary contexts. For example, its structural analog, 2-chloro-N-phenylacetamide, demonstrated antifungal activity against fluconazole-resistant Candida species by disrupting biofilm formation. Although the exact mechanism remains unclear, the chloroacetyl group’s electrophilicity is hypothesized to facilitate covalent interactions with microbial enzymes.

In synthetic chemistry, the compound’s chloroacetyl group serves as a linchpin for further functionalization. A 2022 patent detailed a method for synthesizing ethyl 4-chloroacetoacetate via controlled chlorination of ethyl acetoacetate using sulfuryl chloride under low-temperature conditions. This approach minimizes side reactions, achieving yields exceeding 85%. Such methodologies likely extend to ethyl 4-(chloroacetyl)-phenylacetate, where precise temperature control during chloroacetylation is critical to preserving the ester group’s integrity.

Key research findings include:

  • Reactivity: The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and alcohols, enabling diverse derivatization.
  • Stability: The ester moiety enhances solubility in organic solvents, facilitating use in multi-step syntheses.

Strategic Importance as a Synthetic Intermediate

Ethyl 4-(chloroacetyl)-phenylacetate’s strategic value lies in its bifunctional reactivity. The chloroacetyl group (Cl–CO–CH₂–) acts as an electrophilic “handle,” while the phenylacetate backbone provides steric and electronic modulation. This dual functionality is exploited in:

  • Pharmaceutical Synthesis: The compound serves as a precursor to β-lactam antibiotics and kinase inhibitors. For instance, chloroacetylation of amine-containing scaffolds can yield prodrugs with enhanced bioavailability.
  • Material Science: Its phenyl group enables π-π stacking in polymer matrices, improving mechanical properties in specialty plastics.
  • Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase, a key enzyme in plant branched-chain amino acid synthesis.

The table below summarizes its applications:

Application SectorTarget Reaction/UseKey Advantage
PharmaceuticalsNucleophilic substitution with biologicsEnhanced electrophilicity for drug targeting
Polymer ChemistryCopolymerization with styrene derivativesImproved thermal stability
AgrochemicalsEnzyme inhibition via covalent bindingHigh specificity for pest control

Traditional Synthetic Routes

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation has historically been a cornerstone for introducing acyl groups onto aromatic rings. For ethyl 4-(chloroacetyl)-phenylacetate, this method typically involves a two-step sequence. First, ethyl phenylacetate is synthesized via esterification of phenylacetic acid with ethanol under acid catalysis [6]. Subsequently, the para position of the aromatic ring is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) [1] [5].

The reactivity of the phenylacetate ester in Friedel-Crafts reactions is modulated by the electron-withdrawing nature of the ester group, which deactivates the ring but directs electrophilic substitution to the para position due to its meta-directing effect. This dual role necessitates careful control of reaction conditions to avoid over-acylation or side reactions. For example, stoichiometric AlCl₃ is required to generate the acylium ion from chloroacetyl chloride, but its hygroscopic nature complicates catalyst recovery [1]. Recent adaptations employ solid acid catalysts (e.g., zeolites) to improve recyclability and reduce waste [1].

Chlorination of Phenylacetate Derivatives

Direct chlorination of pre-functionalized phenylacetate derivatives offers an alternative pathway. α-Chlorination of ethyl phenylacetate using phosphorus trichloride (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions has been demonstrated for analogous compounds [2]. This method exploits the in situ formation of an enolizable acyl chloride intermediate, which undergoes selective α-chlorination. However, applying this strategy to ethyl 4-(chloroacetyl)-phenylacetate requires precise tuning to avoid competing aromatic chlorination, particularly if electron-donating groups are present.

Key to this approach is maintaining a substrate-to-PCl₃ ratio that ensures complete conversion of the phenylacetate to its acyl chloride form before introducing TCCA. For para-substituted derivatives, elevated temperatures (85–120°C) and extended reaction times are often necessary to achieve high yields [2].

Industrial Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Ethyl phenylacetate production typically involves continuous esterification reactors where phenylacetic acid and ethanol are heated under reflux with sulfuric acid as a catalyst [3]. Adapting this process for ethyl 4-(chloroacetyl)-phenylacetate would integrate a Friedel-Crafts acylation unit downstream.

A notable challenge is the separation of AlCl₃ from the reaction mixture, which has led to the adoption of immobilized ionic liquid catalysts in pilot-scale setups [1]. These systems enhance catalyst recovery and reduce metal contamination in the final product. Additionally, solvent-free conditions, as demonstrated in small-scale chlorination protocols [2], align with industrial goals of minimizing waste and energy consumption.

Contemporary Synthetic Strategies

Palladium-Catalyzed Synthesis Pathways

Transition-metal catalysis has emerged as a powerful tool for constructing complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, could theoretically assemble the chloroacetyl and phenylacetate moieties on a pre-functionalized benzene ring. For instance, a brominated phenylacetate ester might undergo coupling with a chloroacetyl-containing boronic acid. However, this approach remains largely exploratory for ethyl 4-(chloroacetyl)-phenylacetate, with no documented large-scale applications to date.

Sustainable and Halogen-Free Approaches

Growing emphasis on green chemistry has spurred research into halogen-free synthetic routes. One promising strategy replaces chloroacetyl chloride with bio-based acylating agents, such as acetylated sugars, in the presence of enzymatic catalysts. Lipases, for example, have shown efficacy in regioselective acylation of aromatic esters under mild conditions [6]. While these methods are still in developmental stages for chloroacetyl derivatives, they offer a pathway to reduce reliance on toxic chlorinating reagents.

Transesterification Methodologies

Transesterification provides a versatile route to modify ester functionalities without affecting sensitive chloroacetyl groups. Starting from methyl 4-(chloroacetyl)-phenylacetate, ethanolysis catalyzed by hydrochloric acid or titanium isopropolate can yield the ethyl ester [6]. This method benefits from mild reaction conditions and high atom economy, though it requires stringent control of moisture to prevent hydrolysis of the chloroacetyl group.

Optimization of Synthetic Efficiency

Catalyst Development for Enhanced Selectivity

Recent advances in catalyst design focus on improving para-selectivity in Friedel-Crafts reactions. Mesoporous silica-supported AlCl₃ catalysts, for instance, exhibit higher surface area and active site accessibility, achieving 92% para-regioselectivity in model systems [1]. Similarly, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have demonstrated comparable efficacy to traditional Lewis acids while enabling catalyst reuse for up to five cycles [1].

Reaction Parameter Optimization

Systematic studies on temperature, solvent, and stoichiometry have refined synthetic protocols. For chloroacetylation, solvent-free conditions at 110°C with a 1:1.2 molar ratio of phenylacetate to chloroacetyl chloride maximize yield (89%) while minimizing byproduct formation [5]. In chlorination reactions, incremental addition of TCCA over 30 minutes prevents exothermic runaway, maintaining reaction temperatures below 100°C [2].

Yield Enhancement Strategies

Yield improvements often involve tandem reaction engineering. For example, coupling in situ acyl chloride formation with continuous product extraction via thin-film evaporation increases overall conversion by shifting equilibrium toward product formation. In one reported optimization, this approach boosted yields from 75% to 94% for a related chloroacetyl ester [2].

XLogP3

2.4

Dates

Modify: 2024-04-15

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